Discovery of 17-Hydroxyventuricidin A: A Technical Guide
Discovery of 17-Hydroxyventuricidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of 17-Hydroxyventuricidin A, a macrolide antibiotic isolated from Streptomyces. The document details the experimental protocols for its isolation and characterization, presents its bioactivity data in a structured format, and visualizes its biosynthetic and signaling pathways.
Introduction
17-Hydroxyventuricidin A is a 20-membered polyketide macrolide, a class of natural products known for their diverse biological activities.[1] It was first isolated from a strain of Streptomyces sp., a genus renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics. This compound is a hydroxylated analog of the venturicidin family of antibiotics, which are known to exhibit potent antifungal and antibacterial properties. The primary mode of action for venturicidins is the inhibition of F-type ATP synthase, a crucial enzyme in cellular energy metabolism.[2] This guide synthesizes the available scientific literature to provide a comprehensive technical resource on 17-Hydroxyventuricidin A.
Physicochemical Properties
17-Hydroxyventuricidin A is a white solid with a molecular weight of 766 g/mol and a purity of over 95%.[3] It is soluble in DMSO, ethanol, and methanol.[3]
Table 1: Physicochemical Properties of 17-Hydroxyventuricidin A
| Property | Value | Reference |
| Molecular Formula | C41H67NO12 | [1] |
| Molecular Weight | 766 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | >95% | [3] |
| Solubility | DMSO, ethanol, methanol | [3] |
| CAS Number | 113204-43-6 | [3] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing organism, and the isolation and characterization of 17-Hydroxyventuricidin A, based on the protocols described for related compounds from Streptomyces sp..[1]
Fermentation of Streptomyces sp. Strain US80
The production of 17-Hydroxyventuricidin A is achieved through submerged fermentation of Streptomyces sp. strain US80.[1]
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Inoculum Preparation: A well-sporulated culture of Streptomyces sp. US80 from an agar slant is used to inoculate a seed medium. The seed culture is incubated on a rotary shaker to obtain a high density of vegetative mycelium.
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Production Medium: The production medium is composed of glucose as a carbon source, along with other essential nutrients and minerals. The highest antimicrobial activities were reported with 1% (w/v) glucose in the presence of magnesium.[1]
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Fermentation Conditions: The production culture is incubated in a fermenter under controlled conditions of temperature, pH, and aeration to maximize the yield of the target compound.
Isolation and Purification of 17-Hydroxyventuricidin A
The isolation and purification of 17-Hydroxyventuricidin A from the fermentation broth involves a multi-step process.[1]
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Extraction: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant. The bioactive compounds are then extracted from the mycelial cake using an organic solvent such as methanol.
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Solvent Partitioning: The crude extract is concentrated and subjected to liquid-liquid partitioning to separate compounds based on their polarity.
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Chromatography: The active fraction is further purified using a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure 17-Hydroxyventuricidin A.[1]
Structure Elucidation
The chemical structure of 17-Hydroxyventuricidin A was determined using a combination of spectroscopic methods.[1]
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[1]
Biological Activity
17-Hydroxyventuricidin A exhibits both antifungal and antibacterial activities.[1] It is particularly effective against Gram-positive bacteria.[3]
Table 2: Antimicrobial Spectrum of 17-Hydroxyventuricidin A
| Organism | Type | Activity | Reference |
| Verticillium dahliae | Fungus | Active | [1] |
| Fusarium sp. | Fungus | Active | [1] |
| Candida tropicalis | Fungus (Yeast) | Active | [1] |
| Gram-positive bacteria | Bacteria | Active | [3] |
Signaling and Biosynthetic Pathways
Mode of Action: Inhibition of F-type ATP Synthase
The primary mechanism of action of venturicidins, including 17-Hydroxyventuricidin A, is the inhibition of the F-type ATP synthase (F-ATPase).[2] This enzyme is essential for generating ATP, the main energy currency of the cell.
Caption: Mode of action of 17-Hydroxyventuricidin A on F-type ATP synthase.
By binding to the Fₒ subunit of the F-ATPase, 17-Hydroxyventuricidin A blocks the proton channel, thereby inhibiting the flow of protons across the membrane.[2] This disruption of the proton motive force prevents the synthesis of ATP from ADP and inorganic phosphate, leading to cellular energy depletion and ultimately cell death.
Biosynthesis of Venturicidins
The biosynthesis of venturicidins is governed by a dedicated biosynthetic gene cluster (BGC), designated as the 'ven' cluster.[4] This cluster contains genes encoding a Type I polyketide synthase (PKS) system, as well as enzymes responsible for tailoring reactions and the synthesis of the deoxysugar moiety.
Caption: Generalized biosynthetic workflow for venturicidins.
The biosynthesis begins with the assembly of a linear polyketide chain by the modular Type I PKS enzyme complex, encoded by genes such as venK.[4] This is followed by a series of tailoring reactions, including cyclization to form the macrolactone ring and hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Concurrently, a deoxysugar moiety is synthesized from glucose-1-phosphate through a separate pathway involving genes like venE.[4] This sugar is then attached to the macrolide core by a glycosyltransferase. A final carbamoylation step, catalyzed by an enzyme like VtdB, completes the biosynthesis of the venturicidin molecule.[4]
Conclusion
17-Hydroxyventuricidin A represents a promising member of the venturicidin class of antibiotics with demonstrated antifungal and antibacterial activities. Its unique mode of action, targeting the highly conserved F-type ATP synthase, makes it an interesting candidate for further investigation in the development of novel antimicrobial agents. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. Further research is warranted to fully characterize its antimicrobial spectrum, elucidate its detailed pharmacokinetic and pharmacodynamic profiles, and explore its potential in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17-Hydroxyventuricidin A | Antibacterial other | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
